2-Chloro-5-nitrotoluene

Description

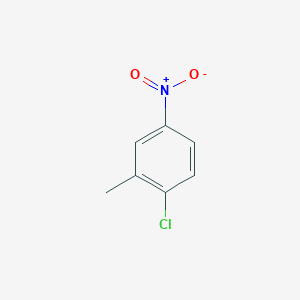

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDCQZFFNFXYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065402 | |

| Record name | 2-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13290-74-9 | |

| Record name | 1-Chloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrotoluene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrotoluene (CAS No. 13290-74-9), a key chemical intermediate. This document details its physicochemical properties, outlines various synthetic methodologies with experimental protocols, and explores its significant role in the synthesis of veterinary pharmaceuticals.

Core Properties of this compound

This compound is a solid organic compound that presents as a white to yellow or green powder or crystal.[1][2] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13290-74-9 | [1][3][4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][7] |

| Appearance | White to Yellow to Green powder to crystal | [1][2] |

| Melting Point | 40-45 °C | [1][4] |

| Boiling Point | 259.2 ± 20.0 °C at 760 mmHg; 96 °C at 3.8 mmHg | [1][4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 110.6 ± 21.8 °C | [4] |

| Solubility | Information not readily available, but expected to be soluble in organic solvents. | |

| Purity (typical) | >98.0% (GC) | [1][2] |

Table 2: Safety Information for this compound

| Hazard Statement | Description | Reference |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | [1][2] |

| H412 | Harmful to aquatic life with long lasting effects. | [1][2] |

Synthesis of this compound: Experimental Protocols

There are several established methods for the synthesis of this compound. The following sections detail the methodologies for three common synthetic routes.

Synthesis via Diazotization of 2-Amino-5-nitrotoluene

This classic method involves the conversion of an amino group to a diazonium group, which is subsequently replaced by a chlorine atom in a Sandmeyer-type reaction.

Caption: Synthesis of this compound via Diazotization.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, dissolve 2-amino-5-nitrotoluene in concentrated sulfuric acid. Carefully add water to the solution while controlling the temperature, which will naturally rise. Cool the mixture and then add concentrated hydrochloric acid, ensuring the temperature does not exceed 0°C. Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature to form the diazonium salt solution.[8][9]

-

Sandmeyer Reaction: In a separate reactor, dissolve cuprous chloride in industrial hydrochloric acid and cool the solution to below 20°C.[8]

-

Reaction and Work-up: Rapidly add the prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring. After the addition is complete, hold the reaction mixture for a period before warming it to facilitate the completion of the reaction. The product, this compound, can then be isolated by steam distillation.[8]

Synthesis via Direct Chlorination of m-Nitrotoluene

This method involves the electrophilic aromatic substitution of m-nitrotoluene with chlorine gas, using a catalyst.

Caption: Synthesis of this compound via Direct Chlorination.

Experimental Protocol:

-

Reaction Setup: Charge a reaction vessel equipped with a stirrer, gas inlet, and a condenser with m-nitrotoluene and a catalyst, such as iron powder.[10]

-

Chlorination: Heat the mixture to the desired reaction temperature (e.g., 40-65°C) and bubble chlorine gas through the reaction mixture.[10]

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed to a satisfactory level. Upon completion, wash the reaction mixture with water to remove the catalyst and any acidic byproducts. The organic phase, containing the product, is then separated.[10]

Synthesis via Nitration of o-Chlorotoluene

This route involves the nitration of o-chlorotoluene to introduce a nitro group onto the aromatic ring.

Caption: Synthesis of this compound via Nitration.

Experimental Protocol:

-

Nitrating Mixture: Prepare a nitrating mixture, for example, using fuming nitric acid and acetic anhydride, with a catalyst such as acidic beta-zeolite.[10]

-

Nitration Reaction: Add o-chlorotoluene dropwise to the nitrating mixture while maintaining the reaction temperature between 25-40°C.[10]

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then subjected to reduced pressure distillation to remove the acetic acid, yielding the crude product containing this compound.[10]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Caption: General Analytical Workflow for this compound.

Table 3: Analytical Methodologies

| Technique | Purpose | Typical Conditions |

| Gas Chromatography (GC) | Purity assessment and reaction monitoring. | Capillary column (e.g., HP-5ms), FID or MS detector.[10] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reverse-phase C18 column, mobile phase of acetonitrile/water with an acid modifier. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for C-Cl, C-NO₂, and aromatic C-H bonds are observed. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Typically coupled with GC (GC-MS) for separation and identification. |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the veterinary field.[11] Its most notable application is in the production of the anticoccidial drug, toltrazuril (B1682979).[11]

Synthesis of Toltrazuril

The synthesis of toltrazuril from this compound involves a multi-step process, beginning with a nucleophilic aromatic substitution.

Caption: Key steps in the synthesis of Toltrazuril from this compound.

This synthetic pathway highlights the importance of this compound as a building block in the construction of more complex and pharmaceutically active molecules. The chloro and nitro groups provide handles for further chemical transformations, making it a versatile precursor in drug development.[12]

Conclusion

This compound is a chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly in the synthesis of veterinary drugs like toltrazuril, underscores its importance for researchers and professionals in drug development. This guide provides a foundational understanding of this compound, from its basic characteristics to its practical applications.

References

- 1. This compound | 13290-74-9 [chemicalbook.com]

- 2. This compound | 13290-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]

- 6. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 7. 2-Chloro-6-nitrotoluene(83-42-1) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

- 11. This compound CAS#: 13290-74-9 [m.chemicalbook.com]

- 12. clearsynth.com [clearsynth.com]

physical and chemical properties of 2-Chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitrotoluene, a key intermediate in the pharmaceutical and chemical industries. This document details its characteristics, synthesis protocols, and applications, with a focus on data presentation and experimental methodologies relevant to research and development.

Core Physical and Chemical Properties

This compound, also known by synonyms such as 4-Chloro-3-methylnitrobenzene and 5-Nitro-2-chlorotoluene, is a crystalline solid at room temperature, appearing as a white to yellow or green powder.[1] It is a crucial building block in the synthesis of various organic compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 171.58 g/mol | [2][3][4] |

| CAS Number | 13290-74-9 | [1][2][5] |

| Appearance | White to Yellow to Green powder to crystal | [1][4] |

| Melting Point | 40 - 45 °C | [1][2][5][6] |

| Boiling Point | 259.2 ± 20.0 °C at 760 mmHg 96 °C at 3.8 mmHg 248 °C at 711 torr 94-96 °C at 4 mmHg | [1][2][5][7][8] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.6 ± 21.8 °C | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C | [2] |

| LogP | 3.06 | [2] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Reference |

| ¹H NMR | Data available, confirms structure[1][9] |

| ¹³C NMR | Data available[3] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 171[3] |

| Infrared (IR) Spectroscopy | Data available[3][8] |

| UV-VIS Spectra | Data available[3] |

Applications in Drug Development and Chemical Synthesis

This compound is a significant intermediate in the pharmaceutical industry, particularly in veterinary medicine. It is a key precursor for the synthesis of the broad-spectrum anticoccidial drugs Toltrazuril and Ponazuril, which are effective against various protozoal infections in livestock and horses.[4][10] Beyond pharmaceuticals, it serves as an intermediate in the production of CLT acid, which is used in the manufacturing of red organic pigments for paints, coatings, and inks.[10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic routes.

3.1. Synthesis via Diazotization and Chlorination of 2-Amino-5-nitrotoluene

This classic method involves the conversion of an amino group to a diazonium salt, followed by a Sandmeyer reaction to introduce the chloro group.

-

Step 1: Diazotization

-

Dissolve 152 kg of 2-amino-5-nitrotoluene in 600 kg of concentrated sulfuric acid.

-

Add 150 kg of water, allowing the temperature to naturally rise to 100°C to ensure complete dissolution.

-

Cool the solution and add 300 kg of 30% industrial hydrochloric acid, ensuring the temperature does not exceed 0°C.

-

Slowly add 276 kg of a 25% sodium nitrite (B80452) solution at a constant rate to form the diazonium salt solution, maintaining the temperature below 0°C.[11]

-

-

Step 2: Chlorination (Sandmeyer Reaction)

-

In a separate reactor, dissolve 225 kg of cuprous chloride in 450 kg of industrial hydrochloric acid with stirring.

-

Cool this solution to below 20°C.

-

Quickly add the prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring to initiate the hydrolysis and chlorination reaction.

-

Hold the reaction mixture for 2 hours.

-

Warm the mixture to 55°C and maintain this temperature for 2 hours.[11]

-

-

Step 3: Isolation and Purification

-

Increase the temperature to distill the product using water vapor.

-

Collect the this compound. This method can yield up to 160 kg (93.3% yield).[11]

-

3.2. Synthesis via Catalytic Chlorination of m-Nitrotoluene

This method offers a more direct route with high selectivity and is suitable for industrial-scale production.

-

Step 1: Reaction Setup

-

In a 5L four-neck reaction flask equipped with a bottom-inserting tube and a tail gas absorption device, add 3000g of m-nitrotoluene and 36.3g of anhydrous ferric chloride (catalyst).[10]

-

-

Step 2: Chlorination

-

Stir the mixture and heat to 55-60°C.

-

Introduce chlorine gas uniformly into the reaction mixture while maintaining the temperature.

-

Monitor the reaction progress by gas chromatography. Continue the chlorination for approximately 6 hours, or until the content of the starting material, m-nitrotoluene, is less than 1%. The selectivity for this compound can reach up to 95.9%.[10]

-

-

Step 3: Work-up and Purification

-

Stop the introduction of chlorine gas.

-

Add 1L of tap water to the reaction mixture and stir at room temperature for 1 hour to quench the reaction and wash the organic phase.

-

Separate the organic layer and dehydrate it.

-

Perform reduced pressure rectification under a vacuum of 3 mmHg. Collect the fraction at 120-126°C to obtain pure this compound with a purity of over 99%.[10]

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound via diazotization.

Caption: Workflow for the catalytic chlorination synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][12] It causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[12] Store in a dry, cool, and well-ventilated place in tightly closed containers.[12]

This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound | 13290-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CAS#:13290-74-9 | Chemsrc [chemsrc.com]

- 3. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India [vandvpharma.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound(13290-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 13290-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 2-Chloro-6-nitrotoluene(83-42-1) 1H NMR spectrum [chemicalbook.com]

- 10. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 11. This compound | 13290-74-9 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-5-nitrotoluene molecular structure and weight

An In-depth Technical Guide to 2-Chloro-5-nitrotoluene

This guide provides a comprehensive overview of the molecular structure, weight, and properties of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₂.[1][2][3][4][5][6][7] It is a substituted toluene (B28343) molecule carrying a chlorine atom and a nitro group on the benzene (B151609) ring.

Molecular Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | 1-Chloro-2-methyl-4-nitrobenzene | [4] |

| CAS Number | 13290-74-9 | [1][2][3][8] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 171.58 g/mol | [1][2][4][6][9] |

| Synonyms | This compound, 3-Nitro-6-chlorotoluene, 4-Chloro-3-methylnitrobenzene, 5-Nitro-2-chlorotoluene | [4][10] |

| Canonical SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])Cl | [6][7] |

| InChI Key | BGDCQZFFNFXYQC-UHFFFAOYSA-N | [6][11] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below.

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to Yellow to Green powder/crystal | [9][10][11] |

| Melting Point | 40-44 °C | [1][8][11] |

| Boiling Point | 259.2 ± 20.0 °C at 760 mmHg; 94-96 °C at 4 mmHg | [1][8][11] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 110.6 ± 21.8 °C | [1] |

| LogP | 3.06 | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various pathways, including the nitration of o-chlorotoluene and the chlorination of m-nitrotoluene.[12][13] A common laboratory and industrial method involves the Sandmeyer reaction, starting from 2-amino-5-nitrotoluene (4-nitro-2-methylaniline).[11][14]

Experimental Protocol: Synthesis from 2-Amino-5-nitrotoluene

This protocol describes the synthesis of this compound via diazotization of 2-amino-5-nitrotoluene followed by a Sandmeyer reaction.[11][14]

Materials:

-

2-Amino-5-nitrotoluene

-

Concentrated sulfuric acid

-

Industrial hydrochloric acid (30%)

-

Sodium nitrite (B80452) (25% solution)

-

Cuprous chloride

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 152 kg of 2-amino-5-nitrotoluene in 600 kg of concentrated sulfuric acid.

-

Add 150 kg of water, allowing the temperature to naturally rise to 100°C.

-

After complete dissolution, cool the solution and add 300 kg of 30% industrial hydrochloric acid, ensuring the temperature does not exceed 0°C.[11][14]

-

Slowly add 276 kg of a 25% sodium nitrite solution at a constant rate to produce the diazonium salt solution.[11][14]

-

-

Sandmeyer Reaction:

-

Isolation and Purification:

-

Hold the reaction mixture for 2 hours.

-

Warm the mixture to 55°C and maintain this temperature for an additional 2 hours.

-

Isolate the product by steam distillation to yield this compound.[14]

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of important veterinary pharmaceuticals.[9] It is notably used in the production of anticoccidial drugs such as Toltrazuril and Ponazuril, which are vital for treating protozoal infections in livestock and poultry.[9][12]

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthesis of this compound via diazotization.

References

- 1. This compound | CAS#:13290-74-9 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 2-chloro-5-nitro-toluene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 13290-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India [vandvpharma.com]

- 10. This compound | 13290-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound CAS#: 13290-74-9 [m.chemicalbook.com]

- 12. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. This compound | 13290-74-9 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-nitrotoluene in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical principles governing solubility, recommended experimental protocols for its determination, and qualitative guidance on solvent selection.

Introduction to this compound and its Solubility

This compound is a substituted aromatic compound with a molecular structure that dictates its solubility behavior. The presence of a polar nitro group (-NO2) and a chloro group (-Cl) on the toluene (B28343) backbone makes the molecule moderately polar. Understanding its solubility is crucial for various applications, including synthesis, purification, recrystallization, and formulation development in the pharmaceutical and chemical industries.

The principle of "like dissolves like" is the primary guiding factor for predicting the solubility of this compound. This principle suggests that the compound will exhibit higher solubility in solvents with similar polarity. Therefore, it is expected to be more soluble in polar organic solvents compared to nonpolar ones.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Fraction (w) | g / 100g Solvent |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | Data to be determined |

Qualitative Solubility and Solvent Selection

Based on the chemical structure of this compound, a qualitative assessment of its solubility in various organic solvents can be made. Solvents with moderate to high polarity are expected to be effective. For recrystallization purposes, an ideal solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Likely Good Solvents: Alcohols (Methanol, Ethanol), Ketones (Acetone), and Esters (Ethyl Acetate) are predicted to be effective solvents due to their polarity.

-

Potentially Moderate Solvents: Aromatic hydrocarbons like Toluene may show some solubility due to the presence of the toluene backbone in the solute.

-

Likely Poor Solvents: Nonpolar solvents such as Hexane and Cyclohexane are expected to be poor solvents for this compound.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Weighing: The collected aliquot is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). The container with the solution is weighed to determine the mass of the saturated solution.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator, depending on the solvent's boiling point and the compound's stability.

-

Drying and Final Weighing: The container with the solid residue is dried to a constant weight in an oven at a temperature below the melting point of this compound. The container is then cooled in a desiccator and weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the mass of the solvent.

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only small sample volumes are available.[5][6][7][8][9]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A clear aliquot of the saturated solution is withdrawn after settling or centrifugation, followed by filtration through a suitable syringe filter.

-

Dilution: The filtered saturated solution is accurately diluted with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve of peak area versus concentration.

-

HPLC Analysis: The diluted sample of the saturated solution is injected into the HPLC system under appropriate chromatographic conditions (e.g., a suitable C18 column, a mobile phase of acetonitrile/water or methanol/water, and UV detection at a wavelength where this compound has strong absorbance).

-

Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

Visualizations

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Key factors influencing the solubility of this compound.

The following diagram outlines the step-by-step workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, this guide provides a robust framework for researchers to approach this challenge. By understanding the underlying principles of solubility and applying the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to support their research and development activities. The provided templates and workflows are designed to facilitate a systematic and accurate determination of this critical physicochemical property.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. pubs.acs.org [pubs.acs.org]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 8. improvedpharma.com [improvedpharma.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-5-nitrotoluene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrotoluene (CAS No. 13290-74-9), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative basis for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 2.6 | H-6 |

| 7.89 | dd | 8.5, 2.6 | H-4 |

| 7.50 | d | 8.5 | H-3 |

| 2.45 | s | - | CH₃ |

Solvent: CDCl₃, Instrument: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | C-5 |

| 140.2 | C-2 |

| 135.2 | C-1 |

| 131.9 | C-3 |

| 125.0 | C-4 |

| 124.4 | C-6 |

| 19.8 | CH₃ |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1515 | Strong | Asymmetric NO₂ Stretch |

| 1345 | Strong | Symmetric NO₂ Stretch |

| 830 | Strong | C-Cl Stretch |

| 740 | Strong | C-H Out-of-plane Bend |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 171 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 30 | [M-NO]⁺ |

| 125 | 25 | [M-NO₂]⁺ |

| 111 | 40 | [M-NO₂-CH₃]⁺ |

| 75 | 50 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer operating at 300 MHz for protons and 75 MHz for carbon-13. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A KBr pellet was prepared by grinding a mixture of approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The finely ground mixture was then pressed into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in the sample holder of the instrument, and the spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe. The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

Instrumentation and Data Acquisition: The mass spectrum was recorded using a mass spectrometer equipped with a quadrupole mass analyzer. The instrument was scanned over a mass-to-charge (m/z) range of 50-500. The resulting mass spectrum is presented as a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: ¹H NMR Signal Assignments.

An In-depth Technical Guide to the Isomers of Chloronitrotoluene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of chloronitrotoluene, molecules of significant interest in organic synthesis and as precursors in the development of pharmaceuticals and other bioactive compounds. This document details their chemical structures, physicochemical properties, synthesis methodologies, and applications in the field of drug discovery.

Introduction to Chloronitrotoluene Isomers

Chloronitrotoluene (C₇H₆ClNO₂) encompasses twelve structural isomers, each with a molecular weight of 171.58 g/mol .[1][2][3][4][5][6] The specific arrangement of the chloro, nitro, and methyl groups on the benzene (B151609) ring dictates the distinct physical and chemical properties of each isomer, influencing their reactivity and potential applications. These compounds are typically crystalline solids or liquids at room temperature and are generally soluble in organic solvents.[2][7] Their utility primarily lies in their role as versatile intermediates in the synthesis of more complex molecules, including dyes, herbicides, and active pharmaceutical ingredients (APIs).[8][9][10]

Physicochemical Properties of Chloronitrotoluene Isomers

The following table summarizes the key physicochemical properties of the various chloronitrotoluene isomers, facilitating easy comparison for research and development purposes.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance |

| 2-Chloro-3-nitrotoluene | 3970-40-9 | 21 | 147 (25 mmHg) | 1.298 (25 °C) | Liquid |

| 2-Chloro-4-nitrotoluene | 121-86-8 | 68[2] | 260[2] | 1.28 (approx.)[7] | Pale yellow crystalline powder or lumps[2] |

| 2-Chloro-5-nitrotoluene | 13290-74-9 | 40-44 | 259.2 (760 mmHg) | 1.3 (approx.) | Solid[11] |

| 2-Chloro-6-nitrotoluene | 83-42-1 | 34-36[12] | 238[13] | 1.3 (approx.)[12] | Light yellow crystalline solid[12] |

| 3-Chloro-2-nitrotoluene | 5367-26-0 | 22-23[14] | 251.9 (760 mmHg)[14] | 1.324[14] | Pale yellow clear liquid[14] |

| 3-Chloro-4-nitrotoluene | 38939-88-7 | 24-28[8] | 273.4 (760 mmHg)[8] | 1.3 (approx.)[8] | Light yellow liquid[8] |

| 3-Chloro-5-nitrotoluene (B98224) | 619-35-2 | - | - | - | - |

| 4-Chloro-2-nitrotoluene (B43163) | 89-59-8 | 35[1] | 239-240 (718 mmHg)[1] | 1.2559[1] | Clear brown liquid after melting[1] |

| 4-Chloro-3-nitrotoluene | 89-60-1 | 6.2-6.3[15] | - | - | - |

| 5-Chloro-2-nitrotoluene | 5367-28-2 | 27-30 | - | - | - |

| 2-Methyl-3-chloronitrobenzene | - | - | - | - | - |

| 4-Methyl-2-chloronitrobenzene | - | - | - | - | - |

Synthesis and Experimental Protocols

The synthesis of chloronitrotoluene isomers is primarily achieved through the nitration of the corresponding chlorotoluene isomers or the chlorination of nitrotoluene isomers. The regioselectivity of these reactions is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

General Experimental Protocol for Nitration of Chlorotoluene

This protocol describes a general method for the synthesis of chloronitrotoluene isomers by nitrating a chlorotoluene precursor.

Materials:

-

Chlorotoluene isomer

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (96%)

-

Sodium Sulfate (B86663)

-

Ice

-

Water

-

Separatory funnel

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Column chromatography setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the chlorotoluene isomer in an ice bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred chlorotoluene, maintaining the temperature between 50-55°C.[16]

-

After the addition is complete, continue stirring the reaction mixture at 55°C for 2 hours.[16]

-

Pour the reaction mixture into a beaker containing ice water to quench the reaction.[17]

-

Transfer the mixture to a separatory funnel and extract the organic layer with chloroform (3 x 50 mL).[16]

-

Combine the organic phases and wash them sequentially with water and a saturated sodium bicarbonate solution.[17]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[16]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to isolate the desired chloronitrotoluene isomer(s).[16]

Specific Synthesis Examples

-

Synthesis of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene: Nitration of 4-chlorotoluene (B122035) with a mixture of nitric and sulfuric acid yields a mixture of 4-chloro-2-nitrotoluene (major product) and 4-chloro-3-nitrotoluene.[16][18] These isomers can then be separated by vacuum distillation.[18]

-

Synthesis of 2-Chloro-4-nitrotoluene: This isomer is readily obtained by the chlorination of 4-nitrotoluene (B166481) at 50°C in the presence of an iron(III) chloride catalyst.[19]

-

Synthesis of 3-Chloro-5-nitrotoluene: A multi-step synthesis involves the chlorination of 2-methyl-4-nitroaniline (B30703) followed by deamination to yield 3-chloro-5-nitrotoluene.[20][21]

-

Synthesis of 3-Chloro-4-nitrotoluene: One reported method involves the reaction of 2-nitro-5-methylbenzoic acid with sodium chloride in the presence of a copper acetate (B1210297) catalyst.[22][23] Another approach is the nitration of 3-chlorotoluene, which also produces 4-chloro-2-methyl-1-nitrobenzene as a byproduct.[22]

Role in Drug Discovery and Development

While chloronitrotoluene isomers are not typically active pharmaceutical ingredients themselves, they serve as crucial building blocks in the synthesis of various pharmaceutically relevant molecules. Their value lies in the strategic placement of chloro, nitro, and methyl groups, which can be further functionalized to create complex molecular architectures.

-

Intermediates for API Synthesis:

-

4-Chloro-2-nitrotoluene is a key starting material for the synthesis of tricyclic indole-2-carboxylic acids, which are being investigated as potential NMDA-glycine antagonists.[1][18] It is also used in the preparation of COX-2 inhibitors.[18]

-

3-Chloro-4-nitrotoluene is utilized in the synthesis of quinoxaline (B1680401) derivatives for the development of positron emission tomography (PET) radiotracers for imaging the N-Methyl-D-aspartate (NMDA) receptor.[23]

-

2-Chloro-4-nitrotoluene serves as an intermediate in the synthesis of the herbicide chlortoluron.[9]

-

2-Chloro-6-nitrotoluene is an intermediate in the synthesis of the herbicide Quinclorac.[12]

-

The presence of the nitro group allows for its reduction to an amino group, a common functional group in many APIs. The chlorine atom can be a site for nucleophilic aromatic substitution or can influence the electronic properties and lipophilicity of the final drug molecule.

Mandatory Visualizations

Chemical Structures of Chloronitrotoluene Isomers

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-nitrotoluene | C7H6ClNO2 | CID 79328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-6-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 77591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 6740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-nitrotoluene [chembk.com]

- 8. innospk.com [innospk.com]

- 9. Buy 2-Chloro-4-nitrotoluene | 121-86-8 [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. innospk.com [innospk.com]

- 13. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]

- 14. 3-Chloro-2-nitrotoluene CAS 5367-26-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 16. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 17. Making sure you're not a bot! [oc-praktikum.de]

- 18. 4-Chloro-2-nitrotoluene | 89-59-8 [chemicalbook.com]

- 19. 2-Chloro-4-nitrotoluene | 121-86-8 [chemicalbook.com]

- 20. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 21. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 22. Page loading... [wap.guidechem.com]

- 23. 3-Chloro-4-nitrotoluene | 38939-88-7 [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-nitrotoluene and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrotoluene (CAS No. 13290-74-9), a key chemical intermediate in the pharmaceutical and dye industries. This document details its chemical and physical properties, provides an exhaustive list of its synonyms, and outlines detailed experimental protocols for its synthesis. The information is presented to support research, development, and manufacturing activities involving this compound.

Chemical Identity and Synonyms

This compound is an aromatic organic compound. Due to different naming conventions (IUPAC, common names), it is known by a variety of synonyms. It is crucial for researchers and professionals in drug development to recognize these various names to avoid confusion when consulting literature and sourcing materials. The compound with CAS number 13290-74-9 is correctly identified by all the synonyms listed below.

A common point of confusion is with its isomer, 4-Chloro-3-nitrotoluene (CAS No. 89-60-1). While structurally similar, they have distinct physical and chemical properties and are not interchangeable.

Table 1: Synonyms for CAS No. 13290-74-9

| Synonym Name | Reference |

| This compound | [1][2][3][4][5][6][7][8] |

| 4-Chloro-3-methylnitrobenzene | [1][2][3][5][7][8] |

| 5-Nitro-2-chlorotoluene | [2][5][7][8] |

| 1-Chloro-2-methyl-4-nitrobenzene | [1][2][3][9][10][11][12] |

| 3-Nitro-6-chlorotoluene | [1][2][12] |

| 2-Methyl-4-nitrochlorobenzene | [1][2][3][8] |

| Benzene, 1-chloro-2-methyl-4-nitro- | [1][2][8][10][13] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions. The following table summarizes its key properties.

Table 2: Physicochemical Data for this compound (CAS: 13290-74-9)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5][6][10][11] |

| Molecular Weight | 171.58 g/mol | [1][3][4][10][11] |

| Appearance | White to Yellow to Green powder to crystal | [2][7] |

| Melting Point | 40-44 °C | [6][9] |

| Boiling Point | 259.2 ± 20.0 °C at 760 mmHg | |

| 94-96 °C at 4 mmHg | [6][9] | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 110.6 ± 21.8 °C | |

| Solubility | Moderately soluble in organic solvents. | [2] |

| CAS Number | 13290-74-9 | [1][2][3][4][5][6][7][8][9][10][11] |

Applications in Drug Development and Industry

This compound is a vital intermediate in the synthesis of various high-value chemical products.

-

Veterinary Pharmaceuticals : It is a key precursor in the production of the anticoccidial drugs Toltrazuril and Ponazuril, which are widely used in veterinary medicine to treat protozoal infections in livestock and poultry.[14]

-

Organic Pigments : This compound serves as an intermediate in the synthesis of certain azo dyes.[4]

-

Chemical Synthesis : Its reactivity makes it a versatile building block for the introduction of the this compound moiety into more complex molecules in various chemical research and development applications.

Synthesis of this compound: Experimental Protocols

There are two primary industrial methods for the synthesis of this compound. The selection of a particular method depends on the availability of starting materials, desired purity, and environmental considerations.

Synthesis via Diazotization of 2-Amino-5-nitrotoluene

This classic route involves the conversion of an amino group to a diazonium group, which is subsequently replaced by a chlorine atom in a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization:

-

Dissolve 152 kg of 2-amino-5-nitrotoluene in 600 kg of concentrated sulfuric acid.

-

Add 150 kg of water, allowing the temperature to naturally rise to 100°C to ensure complete dissolution.

-

Cool the solution to 0°C.

-

Slowly add 300 kg of 30% industrial hydrochloric acid, maintaining the temperature at or below 0°C.

-

Add 276 kg of a 25% sodium nitrite (B80452) solution at a constant rate to form the diazonium salt solution.

-

-

Chlorination (Sandmeyer Reaction):

-

In a separate reactor, dissolve 225 kg of cuprous chloride in 450 kg of industrial hydrochloric acid with stirring.

-

Cool this solution to below 20°C.

-

Rapidly add the previously prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring to initiate the hydrolysis and chlorination reaction.

-

Maintain the reaction mixture for 2 hours.

-

Warm the mixture to 55°C and hold at this temperature for an additional 2 hours.

-

-

Isolation and Purification:

Synthesis via Catalytic Chlorination of m-Nitrotoluene

This method involves the direct chlorination of m-nitrotoluene using chlorine gas in the presence of a transition metal catalyst. This approach is often considered more environmentally friendly due to a lower volume of aqueous waste.[14]

Experimental Protocol:

-

Reaction Setup:

-

Charge a suitable reactor with 3000 g of m-nitrotoluene and 36.3 g of anhydrous ferric chloride (catalyst).

-

Heat the mixture to 40-45°C with stirring.

-

-

Chlorination:

-

Introduce chlorine gas into the reaction mixture. Maintain the temperature between 40-45°C.

-

Monitor the reaction progress using gas chromatography. Continue the chlorination until the content of the starting material, m-nitrotoluene, is less than 1%. The selectivity for this compound is typically around 95.6% under these conditions.[14]

-

The reaction time is approximately 6 hours.[14]

-

-

Work-up and Purification:

-

Stop the chlorine gas flow.

-

Add 1 L of tap water to the reaction mixture and stir at room temperature for 1 hour to quench the reaction and dissolve the catalyst.

-

Allow the layers to separate and collect the organic phase.

-

Wash the organic phase again with water.

-

Dehydrate the organic phase.

-

Purify the product by vacuum distillation, collecting the fraction at 120-126 °C under 3 mmHg vacuum. This typically results in a product with a purity of over 99% and a yield of around 90%.[14]

-

Visualized Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of this compound and its subsequent use.

Caption: Relationship between this compound and its common synonyms.

Caption: Comparative overview of the two main synthesis pathways for this compound.

References

- 1. CAS 13290-74-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. CAS 13290-74-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 13290-74-9 | FC00620 | Biosynth [biosynth.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 13290-74-9 [chemicalbook.com]

- 7. This compound | 13290-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | CAS#:13290-74-9 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Benzene, 1-chloro-2-methyl-4-nitro- [webbook.nist.gov]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. 3-nitro-6-chlorotoluene [stenutz.eu]

- 13. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

Initial Synthesis Reports of 2-Chloro-5-nitrotoluene: A Technical Guide

This technical guide provides a comprehensive overview of the initial and key synthesis methodologies for 2-Chloro-5-nitrotoluene, an important intermediate in the production of various fine chemicals, including dyes, pigments, and pharmaceuticals. The document details experimental protocols, presents quantitative data in a comparative format, and visualizes the core synthesis pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Methodologies

The synthesis of this compound has been approached through several primary routes, each with distinct advantages and challenges. The most prominent methods reported are the diazotization of 2-amino-5-nitrotoluene, the nitration of o-chlorotoluene, and the catalytic chlorination of m-nitrotoluene.

Diazotization and Chlorination of 2-Amino-5-nitrotoluene

This classical and widely reported method involves the conversion of 2-amino-5-nitrotoluene to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the chloro group.

Experimental Protocol:

A general procedure for this synthesis is as follows:

-

Diazotization: 2-Amino-5-nitrotoluene is dissolved in concentrated sulfuric acid. Water is added, causing the temperature to rise. The solution is then cooled, and industrial hydrochloric acid (30% mass concentration) is added, ensuring the temperature does not exceed 0°C. A 25% aqueous solution of sodium nitrite (B80452) is then added at a controlled rate to form the diazonium salt solution.[1][2]

-

Chlorination (Sandmeyer Reaction): In a separate reactor, cuprous chloride is dissolved in industrial hydrochloric acid and cooled to below 20°C. The previously prepared diazonium salt solution is then added rapidly with vigorous stirring.[1]

-

Hydrolysis and Isolation: The reaction mixture is held for a period, then warmed to facilitate the completion of the reaction. The final product, this compound, is isolated by steam distillation.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitrotoluene | [1][3] |

| Key Reagents | H₂SO₄, HCl, NaNO₂, CuCl | [1][3] |

| Reaction Temperature | Diazotization: < 0°C | [1][2] |

| Chlorination: < 20°C, then 55°C | [1] | |

| Product Yield | 85% - 93.3% | [1][3] |

Logical Workflow of Diazotization Synthesis:

Caption: Workflow for the synthesis of this compound via diazotization.

Nitration of o-Chlorotoluene

This method involves the direct nitration of o-chlorotoluene. A significant challenge with this approach is the formation of multiple isomers, which necessitates a purification step to isolate the desired this compound.

Experimental Protocol:

A procedure for this synthesis is described as follows:

-

Nitration: In a suitable reaction vessel, fuming nitric acid and acetic anhydride (B1165640) are combined with acidic beta-zeolite as a catalyst. o-Chlorotoluene is then added dropwise while maintaining the temperature between 25-40°C.[3]

-

Work-up and Isolation: After the reaction is complete, the zeolite catalyst is removed by filtration. Acetic acid is recovered by distillation under reduced pressure. The resulting mixture of nitrated isomers is then separated, typically by fractional distillation, to yield this compound.[3][4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | o-Chlorotoluene | [3][4] |

| Key Reagents | Fuming Nitric Acid, Acetic Anhydride | [3] |

| Catalyst | Acidic Beta-Zeolite | [3] |

| Reaction Temperature | 25-40°C | [3] |

| Product Yield | 43% (of the isomeric mixture) | [4] |

Catalytic Chlorination of m-Nitrotoluene

A more recent approach involves the direct chlorination of m-nitrotoluene using chlorine gas in the presence of a transition metal catalyst. This method is reported to offer high selectivity.

Experimental Protocol:

The general procedure is as follows:

-

Reaction Setup: m-Nitrotoluene and a transition metal catalyst (or its corresponding salt) are charged into a reactor.

-

Chlorination: The mixture is heated to a specific temperature (e.g., 40-45°C, 55-60°C, or 58-62°C), and chlorine gas is introduced. The reaction progress is monitored by gas chromatography.[3]

-

Work-up: Once the starting material is consumed to a certain level (e.g., <1%), the introduction of chlorine gas is stopped. Water is added to the reaction mixture, and it is stirred. The organic phase is then separated to yield this compound.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | m-Nitrotoluene | [3] |

| Key Reagents | Chlorine Gas, Transition Metal Catalyst | [3] |

| Reaction Temperature | 40-62°C | [3] |

| Selectivity | 94.2% - 96.2% | [3] |

Physicochemical Properties

Some of the reported physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 94-96 °C at 4 mmHg | [2] |

| Appearance | White to yellow crystalline powder | [2] |

| CAS Number | 13290-74-9 | [2] |

References

- 1. This compound | 13290-74-9 [chemicalbook.com]

- 2. This compound CAS#: 13290-74-9 [m.chemicalbook.com]

- 3. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 4. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2-Chloro-5-nitrotoluene from o-Chlorotoluene

AN-CHEM-025

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-5-nitrotoluene via the electrophilic aromatic substitution (nitration) of o-chlorotoluene. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids. This application note includes a comprehensive experimental protocol, quantitative data tables, safety precautions, and a visual representation of the workflow, intended for use by researchers in organic synthesis and drug development.

Introduction

The nitration of substituted benzenes is a fundamental reaction in organic chemistry, pivotal for the synthesis of various intermediates in the pharmaceutical, dye, and explosives industries. The synthesis of this compound from o-chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of the reaction is governed by the directing effects of the two substituents on the aromatic ring: the activating, ortho, para-directing methyl group (-CH₃) and the deactivating, ortho, para-directing chloro group (-Cl). The major product, this compound, results from nitration at the position that is para to the chloro group and meta to the methyl group, a consequence of the interplay between electronic and steric effects. While other isomers are formed, this protocol is optimized for the primary isomer.

Reaction and Mechanism

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The nitronium ion is then attacked by the electron-rich π-system of the o-chlorotoluene ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitrated product.

Overall Reaction:

o-Chlorotoluene + HNO₃ / H₂SO₄ → this compound + H₂O

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier |

| o-Chlorotoluene (C₇H₇Cl) | Reagent Grade, 99% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade, 98% | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | Reagent Grade, 70% | VWR Chemicals |

| Diethyl Ether (C₄H₁₀O) | ACS Grade | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |

| Deionized Water (H₂O) | N/A | In-house |

| Ice | N/A | In-house |

3.2 Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

3.3 Procedure

-

Preparation of Nitrating Mixture: In a 100 mL beaker placed in an ice bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with gentle stirring. Allow the mixture to cool to below 10°C.

-

Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.

-

Addition of o-Chlorotoluene: Add 12.65 g (0.1 mol) of o-chlorotoluene into the flask. Begin stirring and allow the contents to cool to below 5°C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred o-chlorotoluene over a period of 60-90 minutes.[1] Critically, maintain the internal reaction temperature between 5-10°C throughout the addition to prevent over-nitration and reduce the formation of byproducts.[1]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Work-up - Quenching: Carefully pour the reaction mixture over approximately 200 g of crushed ice in a 600 mL beaker with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts. Wash the organic layer sequentially with:

-

100 mL of cold water (twice).

-

100 mL of 5% sodium bicarbonate solution until effervescence ceases (to neutralize residual acid).[1]

-

100 mL of brine (saturated NaCl solution).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude product, a yellow oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695) or petroleum ether.

3.4 Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Data Presentation

Table 1: Reagent Quantities and Properties

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mol) | Molar Ratio |

| o-Chlorotoluene | C₇H₇Cl | 126.58 | 1.073 | 12.65 g | 0.10 | 1.0 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 1.413 | 25 mL | ~0.39 | ~3.9 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.840 | 25 mL | ~0.46 | ~4.6 |

Table 2: Product Specifications

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13290-74-9 |

| Appearance | White to light yellow crystalline powder[2][3] |

| Melting Point | 40-44 °C[3] |

| Boiling Point | 94-96 °C at 4 mmHg[3] |

| Expected Yield | 70-85% |

Visualizations

Diagram 1: Reaction Scheme

Caption: Nitration of o-chlorotoluene to yield isomers.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 2-Chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the laboratory-scale synthesis of 2-Chloro-5-nitrotoluene, an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pigments. The primary method detailed is the nitration of 2-chlorotoluene (B165313).

Introduction

This compound is a key building block in organic synthesis. Its preparation is a common requirement in research and development laboratories focused on medicinal chemistry and material science. The following protocol outlines a reliable method for its synthesis via the nitration of o-chlorotoluene.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution reaction where 2-chlorotoluene is nitrated using a nitrating agent to yield this compound. The chloro and methyl groups on the aromatic ring direct the incoming nitro group primarily to the position para to the chloro group and ortho to the methyl group.

Caption: Reaction scheme for the nitration of 2-chlorotoluene.

Experimental Protocol: Nitration of o-Chlorotoluene

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]

Materials and Reagents:

-

o-Chlorotoluene (99%)

-

Nitric acid (98%)

-

Acidic β zeolite (catalyst)

-

Acetic acid

-

Petroleum ether (for recrystallization)

Equipment:

-

500 mL four-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β zeolite.

-

Addition of Reactant: While stirring, control the temperature of the mixture at 10°C. Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 20-25°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 30 minutes at 25°C. Subsequently, heat the mixture to 50°C and maintain this temperature for 5 hours.

-

Work-up and Isolation: Filter the hot reaction mixture to remove the catalyst. Wash the filter cake with acetic acid 2-3 times until the filtrate is nearly colorless.

-

Purification: Combine the filtrate and the washings. Remove the acetic acid by distillation under reduced pressure to obtain the crude nitration product.

-

Recrystallization: The crude product can be further purified by recrystallization from petroleum ether to yield this compound.

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis.

| Parameter | Value | Reference |

| Starting Material | o-Chlorotoluene | [1] |

| Molar Ratio (HNO₃:o-chlorotoluene) | 1.2 : 1 | [1] |

| Reaction Temperature | 20-50°C | [1] |

| Reaction Time | 5.5 hours | [1] |

| Product | This compound | |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 94-96 °C at 4 mmHg | [2] |

Alternative Synthetic Route: Sandmeyer Reaction

An alternative method for the preparation of this compound involves the diazotization of 2-amino-5-nitrotoluene followed by a Sandmeyer reaction with cuprous chloride.[3]

Reaction Scheme:

-

Diazotization: 2-Amino-5-nitrotoluene is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid and hydrochloric acid) at low temperatures (around 0°C) to form a diazonium salt.[3]

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of cuprous chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound.[3]

This method can achieve high yields, with reports of up to 93.3%.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the laboratory preparation of this compound via the nitration of o-chlorotoluene.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Catalytic Chlorination of m-Nitrotoluene to 2-Chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-nitrotoluene via the catalytic chlorination of m-nitrotoluene. This compound is a crucial intermediate in the synthesis of various fine chemicals, including novel broad-spectrum anticoccidial drugs and red organic pigments.[1] The protocols described herein are based on a process that utilizes chlorine gas as the chlorinating agent and a transition metal or its salt as a catalyst, offering high conversion rates and selectivity.[1] This method presents a more environmentally friendly and economically viable alternative to traditional methods like diazotization and nitration, which often produce significant acidic wastewater.[1]

Reaction Principle

The catalytic chlorination of m-nitrotoluene involves the electrophilic aromatic substitution of a chlorine atom onto the benzene (B151609) ring. The nitro group (-NO₂) is a meta-director, and the methyl group (-CH₃) is an ortho-, para-director. The substitution pattern is therefore influenced by both groups. The use of a suitable catalyst, such as a transition metal or its salt, facilitates the reaction with high selectivity towards the desired this compound isomer.[1]

Quantitative Data Summary

The following table summarizes the results from various experimental conditions for the catalytic chlorination of m-nitrotoluene. The data highlights the high selectivity for this compound that can be achieved.

| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | m-Nitrotoluene Conversion (%) | This compound Selectivity (%) |

| Iron Powder | 58-62 | 5 | >99 | 96.2 |

| Ferric Chloride | 55-60 | 6 | >99 | 95.9 |

| Ferric Chloride | 40-45 | 6 | >99 | 95.6 |

| Iron Powder | 60-65 | 7 | >99 | 94.2 |

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic chlorination of m-nitrotoluene.

Caption: Experimental workflow for the catalytic chlorination of m-nitrotoluene.

Detailed Experimental Protocols

The following protocols are detailed examples for the synthesis of this compound.

Protocol 1: High Selectivity Chlorination using Iron Powder Catalyst

-

Reaction Setup:

-

To a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add m-nitrotoluene and iron powder. The molar ratio of the iron catalyst to m-nitrotoluene should be in the range of 0.01-0.03:1.[1]

-

-

Chlorination:

-

Stir the mixture and heat to 58°C.[1]

-

Introduce chlorine gas into the reaction mixture.

-

Control the reaction temperature between 58-62°C.[1]

-

Monitor the progress of the reaction by gas chromatography (GC).

-

Continue the chlorination for approximately 5 hours, or until the content of m-nitrotoluene is less than 1%.[1] At this point, the selectivity for this compound is expected to be around 96.2%.[1]

-

-

Work-up:

-

Stop the introduction of chlorine gas.

-

Add 1 L of tap water to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.[1]

-

Allow the layers to separate and collect the lower organic phase.

-

The organic phase can be washed repeatedly with water (1-3 times) to remove any remaining catalyst and acid.[1]

-

Protocol 2: Chlorination using Ferric Chloride Catalyst

-

Reaction Setup:

-

In a reaction vessel as described in Protocol 1, combine m-nitrotoluene and ferric chloride. The molar ratio of the ferric chloride catalyst to m-nitrotoluene should be between 0.01-0.03:1.[1]

-

-

Chlorination:

-

Stir and heat the mixture to 55°C.[1]

-

Introduce chlorine gas uniformly into the reaction mixture.

-

Maintain the reaction temperature in the range of 55-60°C.[1]

-

After approximately 6 hours of reaction, take a sample for GC analysis. The reaction is considered complete when the m-nitrotoluene content is below 1%.[1] The expected selectivity for this compound is approximately 95.9%.[1]

-

-

Work-up:

Protocol 3: Lower Temperature Chlorination with Ferric Chloride

-

Reaction Setup:

-

Charge the reactor with m-nitrotoluene and ferric chloride, maintaining a catalyst to substrate molar ratio of 0.01-0.03:1.[1]

-

-

Chlorination:

-

Work-up:

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Chlorine gas is toxic and corrosive. Handle with appropriate safety measures, including the use of a gas scrubber.

-

m-Nitrotoluene is a toxic substance. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: The Role of 2-Chloro-5-nitrotoluene in Veterinary Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-5-nitrotoluene as a key starting material in the synthesis of prominent veterinary drugs. The following sections include experimental protocols, quantitative data, and visual representations of the synthetic pathways for Toltrazuril (B1682979) and Ponazuril (B1679043). Additionally, the synthesis of Nitazoxanide is discussed to clarify its distinct synthetic origin.

Introduction: this compound as a Versatile Precursor